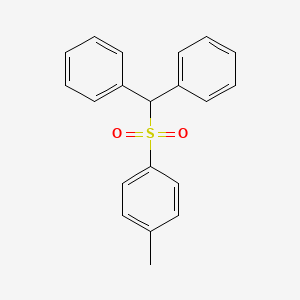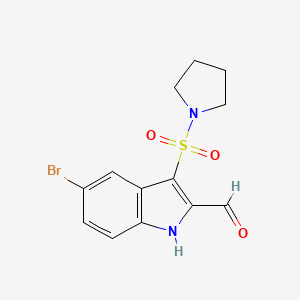
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a pyrrolidinylsulfonyl group, and a carboxaldehyde group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the pyrrolidinylsulfonyl group through nucleophilic substitution. The final step involves the formylation of the indole ring to introduce the carboxaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxaldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of the sulfonyl group can enhance the compound’s solubility and bioavailability.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity allows for the modification of its structure to produce a wide range of products.
Mechanism of Action
The mechanism of action of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom and the sulfonyl group can further modulate these interactions by affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxamide
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol
Comparison: Compared to its carboxamide and methanol derivatives, 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde has a unique reactivity due to the presence of the carboxaldehyde group. This allows for a wider range of chemical transformations and applications. The carboxamide derivative may have enhanced stability, while the methanol derivative may have different solubility properties.
Properties
CAS No. |
918142-89-9 |
|---|---|
Molecular Formula |
C13H13BrN2O3S |
Molecular Weight |
357.22 g/mol |
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O3S/c14-9-3-4-11-10(7-9)13(12(8-17)15-11)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChI Key |
YVVLFEKBZMAJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


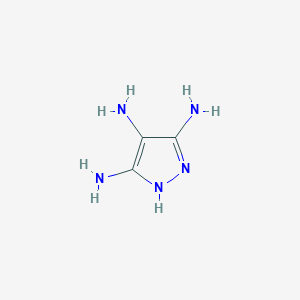
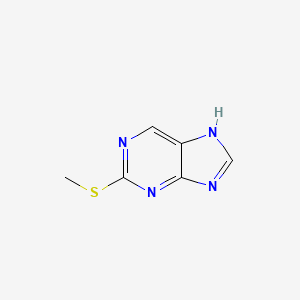
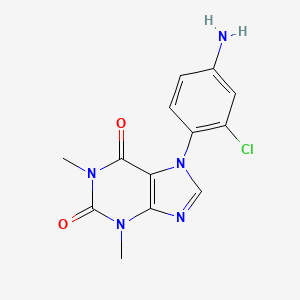
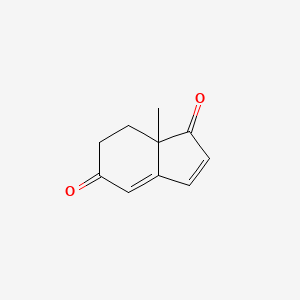
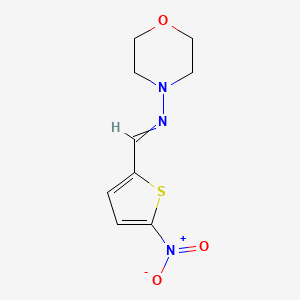

![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
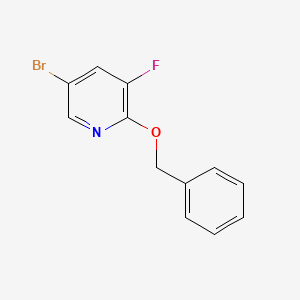
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)



![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
